N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Cyclization and Rearrangement Processes
Research by Harcourt, Taylor, and Waigh (1978) explored the cyclization of benzylamino-nitriles, leading to compounds like tetrahydroisoquinoline through spiro-cyclisation and rearrangement processes. This study sheds light on the synthetic pathways that can potentially apply to the synthesis of complex compounds including N1-(3-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide (Harcourt, Taylor, & Waigh, 1978).
Chemosensors for Metal Ions
Liu et al. (2022) designed and synthesized chemosensors derived from thiophene-2-yl)oxazole, which demonstrates the potential of thiophene-containing compounds in the development of chemosensors for detecting metal ions. This application may be relevant to the functional groups in the compound of interest (Liu et al., 2022).
Biological Applications
Antimicrobial and Antiproliferative Activities
Gür et al. (2020) investigated the antimicrobial and antiproliferative properties of Schiff bases derived from 1,3,4-thiadiazole compounds, indicating the therapeutic potential of thiophene-containing compounds in pharmacology. These findings suggest possible biomedical applications for compounds like this compound in addressing microbial infections and cancer (Gür et al., 2020).
Antioxidant Properties
Palladium(II) Complexes
Ramachandran et al. (2012) synthesized palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones, demonstrating strong antioxidant activities against DPPH and ABTS radicals. This research illustrates the antioxidant potential of quinoline derivatives, which may extend to this compound (Ramachandran et al., 2012).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As it is not intended for human or veterinary use, it should be handled with appropriate safety measures.
Future Directions
Thiophene and its derivatives, including this compound, have shown a wide range of therapeutic properties, attracting great interest in industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, future research may focus on exploring the therapeutic potential of this compound and its derivatives.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-19-7-2-5-16(13-19)15-25-22(28)23(29)26-18-9-10-20-17(14-18)6-3-11-27(20)24(30)21-8-4-12-32-21/h2,4-5,7-10,12-14H,3,6,11,15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYFYAZLTSEGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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